1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a methoxy group, a piperazinyl sulfonyl group, and a propyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the methoxy group: This step involves the methoxylation of the phenyl ring using methanol and a suitable catalyst.
Attachment of the piperazinyl sulfonyl group: This can be done through a sulfonylation reaction using piperazine and a sulfonyl chloride derivative.
Addition of the propyl chain: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core with a propyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazinyl sulfonyl groups, using reagents like sodium methoxide or piperazine derivatives.
Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of various cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects .
Comparison with Similar Compounds
1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Imidazole derivatives: These compounds also have a nitrogen-containing heterocyclic core and are used in a variety of applications.
Benzothiadiazine derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
263897-18-3 |
---|---|
Molecular Formula |
C21H28N6O4S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
5-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-5-6-16-18-19(26(3)24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-4)32(29,30)27-11-9-25(2)10-12-27/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,28) |
InChI Key |
HXXSYMNSLDJBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.